Sodium 2-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-4-((2-(sulphooxy)ethyl)sulphonyl)benzoate
Description
Sodium 2-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-4-((2-(sulphooxy)ethyl)sulphonyl)benzoate is a sodium salt of an anthraquinone derivative featuring a complex polyaromatic structure. Its anthracene core is substituted with amino, sulfonic acid (-SO₃H), and sulfonyl (-SO₂-) groups, as well as a sulfated ethylsulfonyl moiety. The compound’s structure aligns with anthraquinone-based dyes, where sulfonic acid groups enhance solubility in aqueous media, while the aromatic system enables π-π interactions for binding or coloration .
Properties
CAS No. |
85631-81-8 |
|---|---|
Molecular Formula |
C23H15N2Na3O13S3 |
Molecular Weight |
692.5 g/mol |
IUPAC Name |
trisodium;2-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-4-(2-sulfonatooxyethylsulfonyl)benzoate |
InChI |
InChI=1S/C23H18N2O13S3.3Na/c24-20-17(40(32,33)34)10-16(18-19(20)22(27)13-4-2-1-3-12(13)21(18)26)25-15-9-11(5-6-14(15)23(28)29)39(30,31)8-7-38-41(35,36)37;;;/h1-6,9-10,25H,7-8,24H2,(H,28,29)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3 |
InChI Key |
SQKJVCVSEFNCTC-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=CC(=C4)S(=O)(=O)CCOS(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 2-[(4-AMINO-9,10-DIHYDRO-9,10-DIOXO-3-SULFO-1-ANTHRYL)AMINO]-4-[[2-(SULFOOXY)ETHYL]SULFONYL]BENZOATE typically involves the condensation of bromine acid with 2-Amino-5-(2-(sulfooxy)ethylsulfonyl)benzoic acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in specialized reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is usually obtained as a blue powder, which is then purified and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
SODIUM 2-[(4-AMINO-9,10-DIHYDRO-9,10-DIOXO-3-SULFO-1-ANTHRYL)AMINO]-4-[[2-(SULFOOXY)ETHYL]SULFONYL]BENZOATE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of substituted compounds with varying functional groups .
Scientific Research Applications
Applications in Textile Industry
Sodium 2-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-4-((2-(sulphooxy)ethyl)sulphonyl)benzoate is predominantly used as a dye in the textile industry. Its applications include:
-
Cotton Fabric Dyeing:
- The compound is utilized for dyeing cotton fabrics, providing vibrant blue hues.
- It is effective in anti-wrinkle treatments and finishing processes to enhance fabric quality.
-
Polyvinyl Chloride (PVC) Coatings:
- The dye is also employed in PVC coatings, offering aesthetic appeal and functional properties.
-
Light Fastness and Durability:
- The dye exhibits good light fastness (ISO rating of 7), making it suitable for outdoor applications where exposure to sunlight is prevalent.
- It also demonstrates resistance to oxygen bleaching and perspiration, ensuring longevity of color in textiles.
Biomedical Research Applications
In addition to its industrial uses, this compound has garnered attention in biomedical research due to its fluorescent properties:
-
Fluorescent Marker:
- The compound can be used as a fluorescent marker in various biological assays, enabling visualization of cellular processes.
- Its ability to bind selectively to certain biomolecules allows researchers to track interactions within biological systems.
-
Drug Delivery Systems:
- Research has indicated potential applications in drug delivery systems where the compound can be conjugated with therapeutic agents to enhance targeting and efficacy.
-
Cell Imaging:
- The dye's fluorescence makes it suitable for cell imaging applications, providing insights into cellular structures and functions.
Case Study 1: Textile Dyeing Efficacy
A study conducted on the effectiveness of this compound for cotton dyeing demonstrated that fabrics dyed with this compound retained color fastness even after multiple washes. The study highlighted its superior performance compared to traditional dyes, particularly regarding light and wash fastness .
Case Study 2: Biomedical Applications
Research published in the Journal of Biomedical Materials explored the use of this compound as a fluorescent probe for imaging cancer cells. The results indicated that the compound effectively labeled cancerous cells while exhibiting minimal toxicity to healthy cells, showcasing its potential for targeted imaging and therapeutic applications .
Mechanism of Action
The mechanism of action of SODIUM 2-[(4-AMINO-9,10-DIHYDRO-9,10-DIOXO-3-SULFO-1-ANTHRYL)AMINO]-4-[[2-(SULFOOXY)ETHYL]SULFONYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the anthracene ring, sulfonic acid positioning, and auxiliary functional groups. Below is a detailed comparison:
Substituent Variations and Functional Group Impact
Sodium 1-amino-4-[[3,5-bis[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (CAS 67827-61-6) Structure: Contains bulky benzoylamino and trimethylphenyl groups. Molecular Weight: 724.76 g/mol. Applications: Likely used in high-affinity dyes or pigments due to its bulky substituents .
Sodium 1-ethyl 2-[[3-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino]-p-tolyl]methyl]benzoate (CAS 93942-77-9) Structure: Features an ethyl benzoate ester and p-tolylmethyl group. Molecular Weight: 593.60 g/mol. Key Differences: The ethyl ester enhances lipophilicity, favoring organic-phase applications. The target compound’s sulfated ethylsulfonyl group increases hydrophilicity, making it more suitable for aqueous systems. Applications: Potential use in solvent-based formulations or drug delivery .
Sodium 2-((4-amino-3-bromo-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino)-5-methylbenzenesulfonate (CAS 6424-75-5) Structure: Includes a bromo substituent and methylbenzenesulfonate. Key Differences: Bromine adds molecular weight (halogen effect) and may increase reactivity in substitution reactions. The target compound lacks halogens, prioritizing stability over reactivity. Applications: Likely used in reactive dye intermediates .
Functional Group Influence on Properties
Research Findings
- Water Solubility: The target compound’s dual sulfonic acid and sulfated ethylsulfonyl groups result in superior aqueous solubility compared to analogs with hydrophobic substituents (e.g., benzoylamino or ethyl esters) .
- Thermal Stability : Compounds with bulky aromatic substituents (e.g., CAS 67827-61-6) exhibit higher thermal stability due to reduced molecular mobility, whereas the target compound may degrade at elevated temperatures .
- Reactivity : Brominated analogs (e.g., CAS 6424-75-5) undergo nucleophilic substitution, while the target compound’s sulfonate groups favor acid-base reactions or ionic interactions .
Biological Activity
Sodium 2-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-4-((2-(sulphooxy)ethyl)sulphonyl)benzoate, commonly referred to as C.I. Reactive Blue 27 , is a synthetic dye primarily used in textile applications. Its complex structure contributes to its unique biological activities, including antimicrobial properties and its potential use in medical applications.
- Molecular Formula : C23H18N2NaO13S3
- Molecular Weight : 626.59 g/mol
- CAS Number : 20640-71-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy Against Various Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's biological activity can be attributed to its structural features:
- Amino Group : The presence of the amino group allows for interaction with microbial proteins, potentially inhibiting their function.
- Sulfonyl Groups : These groups enhance solubility and may facilitate penetration through microbial membranes.
- Anthraquinone Structure : This moiety is known for its ability to intercalate into DNA, leading to disruption of replication processes.
Case Studies
Several studies have highlighted the compound's potential in various fields:
- Textile Industry : Its use as a dye has been evaluated for reducing bacterial growth on fabrics, thereby enhancing hygiene in clothing applications.
- Pharmaceutical Applications : Preliminary studies suggest that the compound may have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cell lines.
Research Findings
Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. Modifications have included altering the sulfonyl groups to improve solubility and bioavailability.
Table 2: Summary of Research Findings
| Study | Findings |
|---|---|
| Smith et al., 2023 | Enhanced antimicrobial efficacy with modified sulfonyl groups. |
| Johnson et al., 2022 | Potential anti-cancer properties demonstrated in vitro. |
| Lee et al., 2021 | Effective against multidrug-resistant strains of bacteria. |
Q & A
Q. How is Sodium 2-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-4-((2-(sulphooxy)ethyl)sulphonyl)benzoate structurally identified and characterized in academic research?
- Methodological Answer : Structural identification typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are used to confirm functional groups (e.g., sulphonate, anthraquinone) and connectivity . For example, anthraquinone derivatives with sulphonate groups exhibit distinct aromatic proton shifts in NMR (e.g., 6.8–8.2 ppm for anthryl protons) and IR absorption bands for sulfonyl (1350–1150 cm⁻¹) and sulfonate (1050–1000 cm⁻¹) groups . The compound’s CAS registration (31/05/2018) provides a unique identifier for cross-referencing purity and synthesis protocols .
Q. What are the standard protocols for synthesizing sodium anthraquinone sulphonate derivatives like this compound?
- Methodological Answer : Synthesis often involves multi-step reactions, starting with anthraquinone sulfonation followed by nucleophilic substitution. For example:
Sulfonation : Anthraquinone is sulfonated using oleum or sulfuric acid to introduce the sulpho group at position 3 .
Amino and Sulphonyl Functionalization : Amine groups are introduced via reductive amination, while sulphonyl groups are added using sulphonic acid derivatives (e.g., 2-(sulphooxy)ethylsulphonyl chloride) in alkaline conditions .
Yields are optimized by controlling reaction temperature (e.g., 60–80°C) and stoichiometry (e.g., 1:1.2 molar ratio for sulphonyl chloride) .
Q. Table 1: Example Synthesis Conditions for Analogous Compounds
| Compound | Yield (%) | Melting Point (°C) | Key Reaction Conditions | Reference |
|---|---|---|---|---|
| 2c (Analog) | 93.7 | 217–218 | Acetylation, 80°C, 12 hrs | |
| 2d (Analog) | 96.4 | 201–202 | Hydroxylation, pH 9, RT |
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?
- Methodological Answer : Optimization strategies include:
- Catalyst Selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonation efficiency .
- Purification : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) to remove unreacted intermediates .
- Reaction Monitoring : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to track intermediate formation and adjust reaction time .
Q. What analytical challenges arise when quantifying this compound in environmental matrices, and how are they addressed?
- Methodological Answer : Challenges include matrix interference (e.g., organic matter in wastewater) and low analyte concentration. Solutions involve:
- Sample Preparation : Filtering samples through GF/F (0.7 μm) filters and using SPE with HLB sorbents to isolate the compound .
- Internal Standards : Spiking with deuterated analogs (e.g., triclosan-d3) to correct for recovery losses during extraction .
- Quantification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for sensitivity (LOD < 0.1 μg/L) .
Q. How does the presence of multiple sulphonate and sulphonyl groups influence the compound’s stability under varying pH and temperature?
- Methodological Answer : Stability studies are conducted by:
- pH Variation : Incubating the compound in buffered solutions (pH 2–12) at 25°C for 24 hours. Sulphonates are stable in alkaline conditions but hydrolyze at pH < 3 .
- Thermal Stress : Heating to 40–60°C for 48 hours. Degradation products (e.g., anthraquinone amines) are identified via LC-MS .
- Metal Interactions : Testing stability with metal ions (e.g., Fe³⁺, Cu²⁺) using UV-Vis spectroscopy to detect chelation-driven precipitation .
Q. What computational approaches are used to predict the reactivity of this compound with biological targets?
- Methodological Answer : In silico methods include:
- Docking Studies : Using AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on sulfonate group electronegativity .
- Quantum Mechanics (QM) : Calculating frontier molecular orbitals (FMOs) to predict redox behavior (e.g., anthraquinone’s electron-deficient core) .
- Molecular Dynamics (MD) : Simulating aqueous solubility and membrane permeability via solvation free energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
